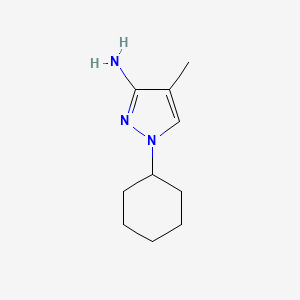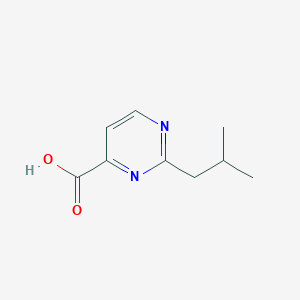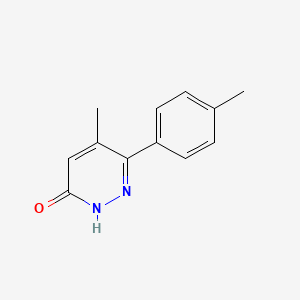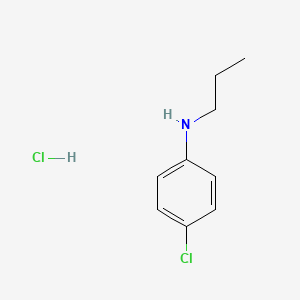
4-chloro-N-propylaniline hydrochloride
Descripción general
Descripción
4-chloro-N-propylaniline hydrochloride is a chemical compound with the molecular formula C9H13Cl2N and a molecular weight of 206.11 . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for 4-chloro-N-propylaniline hydrochloride is 1S/C9H12ClN.ClH/c1-2-7-11-9-5-3-8(10)4-6-9;/h3-6,11H,2,7H2,1H3;1H . This indicates that the molecule consists of a propylamine (N-propylaniline) group attached to a chlorinated benzene ring (4-chlorophenyl), along with an additional chloride ion.Physical And Chemical Properties Analysis
4-chloro-N-propylaniline hydrochloride is a powder at room temperature .Aplicaciones Científicas De Investigación
Conductive Polymer Synthesis
4-chloro-N-propylaniline hydrochloride: is a precursor in the synthesis of conductive polymers, particularly polyaniline (PANI) . PANI is known for its electrical conductivity and environmental stability, making it suitable for a variety of applications including sensors, optoelectronic devices, and photonic devices.
Antioxidant and Anti-corrosion Materials
The compound can be used to create materials with antioxidant and anti-corrosion properties. These materials are valuable in industries where metal preservation is crucial, such as in marine environments and infrastructure .
Drug Delivery Systems
In the biomedical field, 4-chloro-N-propylaniline hydrochloride can be utilized to develop drug delivery systems. Its chemical structure allows for the creation of polymers that can encapsulate drugs and release them in a controlled manner .
Conductive Adhesives
The electrical properties of polymers derived from this compound make them ideal for use as conductive adhesives. These adhesives are used in electronic devices to ensure electrical connections while also providing mechanical stability .
Electromagnetic Shielding
Materials synthesized from 4-chloro-N-propylaniline hydrochloride can be used for electromagnetic shielding. This application is essential in protecting electronic equipment from electromagnetic interference .
Sensing Materials
The compound is integral in the production of sensing materials used in various sensors. These sensors can detect changes in the environment, such as pH, temperature, or the presence of specific chemicals .
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Direcciones Futuras
Propiedades
IUPAC Name |
4-chloro-N-propylaniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN.ClH/c1-2-7-11-9-5-3-8(10)4-6-9;/h3-6,11H,2,7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTSZRLQVHYJKCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=CC=C(C=C1)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-propylaniline hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[2-Chloro-4-(4-fluorophenoxy)phenyl]ethan-1-one](/img/structure/B1454092.png)
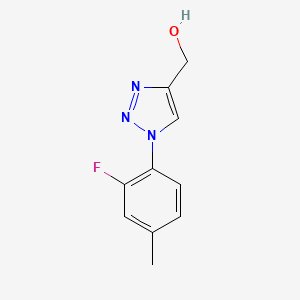
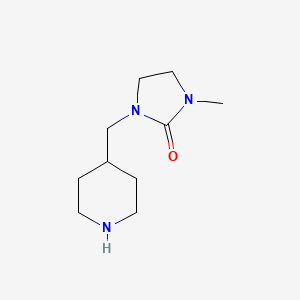
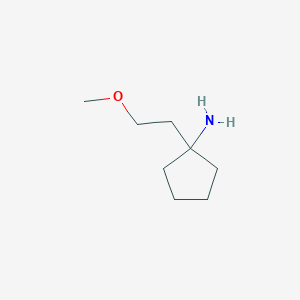
![5,8-Difluoro-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B1454103.png)
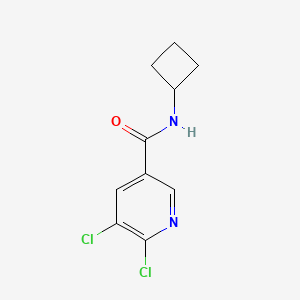
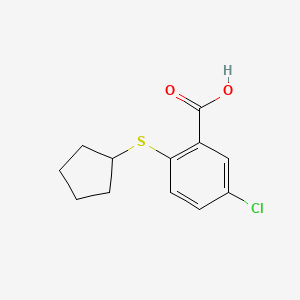
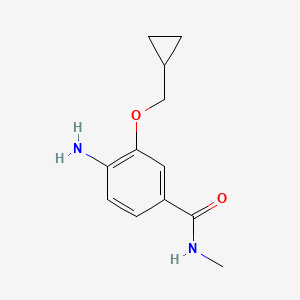
amine](/img/structure/B1454108.png)
amine](/img/structure/B1454109.png)
